4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then subjected to sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity . The sulfonyl and dimethylbenzenesulfonamide groups enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Sulfonylbenzimidazoles: Compounds with similar sulfonyl groups, exhibiting comparable chemical properties.
Dimethylbenzenesulfonamides: Compounds with similar dimethylbenzenesulfonamide groups, used in various chemical applications.
Uniqueness
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
606131-21-9 |
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Molecular Formula |
C17H19N3O4S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)sulfonyl-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19N3O4S2/c1-12-9-16-17(10-13(12)2)20(11-18-16)26(23,24)15-7-5-14(6-8-15)25(21,22)19(3)4/h5-11H,1-4H3 |
InChI Key |
GGMQOCHYJKGREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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